
Biotin-PEG3-CH2COOH
Overview
Description
Biotin-PEG3-CH2COOH (CAS: 1189560-96-0) is a bifunctional compound comprising biotin, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-CH2COOH) group. Its molecular formula is C18H31N3O7S, with a molecular weight of 433.523 g/mol, and it is characterized by high purity (≥95%) and stability under recommended storage conditions (-5°C, dry, protected from light) . This compound is widely used in biomedical research, including drug delivery, PROTAC (Proteolysis-Targeting Chimera) synthesis, and bioconjugation due to its dual functionality:
- Biotin: Enables strong, specific binding to streptavidin/avidin, facilitating molecular labeling and detection.
- PEG3 spacer: Enhances solubility, reduces steric hindrance, and improves biocompatibility.
- Carboxylic acid (-CH2COOH): Allows covalent conjugation to amine-containing molecules via carbodiimide chemistry (e.g., EDC/NHS).
Its applications span nanotechnology, cell culture, and targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-CH2COOH typically involves the conjugation of biotin with a PEG spacer and a carboxylic acid group. The process generally includes the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEG Spacer Attachment: The activated biotin is then reacted with a PEG spacer that has a terminal amine group, forming a biotin-PEG intermediate.
Carboxylation: The biotin-PEG intermediate is further reacted with a carboxylating agent to introduce the carboxylic acid functional group, resulting in this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS or similar reagents.
Continuous Flow Reactors: The activated biotin is fed into continuous flow reactors where it reacts with PEG spacers and carboxylating agents under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG3-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in substitution reactions with amines to form amide bonds.
Conjugation Reactions: The biotin moiety can conjugate with avidin or streptavidin proteins, forming strong non-covalent bonds
Common Reagents and Conditions:
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Carbodiimides (e.g., EDC): Used for coupling carboxylic acids with amines.
Avidin/Streptavidin: Used for biotin conjugation reactions
Major Products:
Amide Derivatives: Formed from reactions with amines.
Biotinylated Proteins: Formed from conjugation with avidin or streptavidin
Scientific Research Applications
Bioconjugation and Targeted Delivery
Biotin-PEG3-CH2COOH is primarily utilized in bioconjugation processes, where it serves as an affinity label for proteins. The biotin group can bind strongly to avidin or streptavidin, which are commonly used in various assays and purification techniques. This property is exploited for:
- Targeted drug delivery : By conjugating therapeutic agents to this compound, researchers can enhance the specificity of drug delivery systems. The strong interaction between biotin and avidin allows for targeted accumulation of drugs at specific sites within the body, improving therapeutic efficacy while minimizing side effects.
- Protein labeling : The compound can be used to label proteins for detection and analysis in various assays, including Western blots and ELISAs. This application is crucial for studying protein interactions and dynamics in cellular environments.
Nanotechnology
In nanotechnology, this compound plays a vital role in the development of nanoscale materials and devices. Its applications include:
- Nanoparticle functionalization : Biotinylated nanoparticles can be synthesized for use in drug delivery systems, imaging, and diagnostics. The PEG spacer enhances the biocompatibility and circulation time of nanoparticles in biological systems.
- Biosensors : The compound can be integrated into biosensor designs to improve sensitivity and specificity. By attaching biotinylated probes to sensors, researchers can detect target molecules with high precision.
Cell Culture and Assays
This compound is also employed in cell culture applications:
- Cell surface labeling : It can be used to label cell surface proteins, facilitating studies on cell signaling pathways and interactions.
- Assays for protein-protein interactions : The compound aids in the development of assays that measure interactions between proteins within living cells, providing insights into cellular mechanisms.
Drug Development
The compound's ability to enhance solubility and stability makes it valuable in drug formulation:
- Formulation of biopharmaceuticals : this compound can be conjugated with therapeutic peptides or proteins, improving their pharmacokinetic properties by increasing solubility and reducing immunogenicity.
Case Study 1: Targeted Cancer Therapy
A study demonstrated the use of biotinylated nanoparticles conjugated with chemotherapeutic agents for targeted cancer therapy. The nanoparticles showed enhanced uptake in cancer cells expressing avidin-binding sites, leading to improved therapeutic outcomes compared to non-targeted formulations.
Case Study 2: Protein Interaction Studies
In another research project, scientists utilized this compound to label specific proteins within live cells. This facilitated the identification of protein complexes involved in signaling pathways linked to cancer progression, providing new insights into potential therapeutic targets.
Mechanism of Action
Biotin-PEG3-CH2COOH exerts its effects primarily through its biotin moiety, which binds strongly to avidin or streptavidin proteins. This binding facilitates the targeted delivery of biotinylated molecules to specific sites within cells. In the context of PROTACs, the PEG spacer allows for flexible positioning of the target protein and the E3 ubiquitin ligase, enabling efficient ubiquitination and subsequent proteasomal degradation of the target protein .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares Biotin-PEG3-CH2COOH with structurally related biotin-PEG derivatives:
Compound Name | CAS Number | PEG Length | Terminal Group | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions |
---|---|---|---|---|---|---|---|
This compound | 1189560-96-0 | PEG3 | -CH2COOH | C18H31N3O7S | 433.523 | ≥95% | -5°C, dry, dark |
Biotin-PEG3-CH2CH2COOH | 252881-76-8 | PEG3 | -CH2CH2COOH | C19H33N3O7S | 447.546 | ≥99% | -20°C |
Biotin-PEG2-COOH | 1365655-89-5 | PEG2 | -COOH | C16H27N3O6S | 389.47 | N/A | -20°C |
Biotin-PEG12-CH2CH2COOH | 1621423-14-0 | PEG12 | -CH2CH2COOH | C37H69N3O16S | 844.02 | >95% | -20°C |
Biotin-PEG3-C3-NH2 | 183896-00-6 | PEG3 | -C3-NH2 | C21H38N4O6S | 474.62 | N/A | -20°C |
Biotin-PEG2-OH | 717119-80-7 | PEG2 | -OH | C14H25N3O4S | 331.43 | N/A | -20°C |
Key Observations:
Terminal Group Variations :
- Biotin-PEG3-CH2CH2COOH includes an additional ethylene unit (-CH2CH2COOH) compared to this compound, increasing its molecular weight by ~14 g/mol. This extended spacer may enhance flexibility and reduce steric hindrance during bioconjugation .
- Biotin-PEG3-C3-NH2 replaces the carboxylic acid with a primary amine (-NH2), enabling conjugation to carboxylated targets via EDC chemistry .
- Biotin-PEG2-OH has a hydroxyl (-OH) terminus, limiting its utility to reactions requiring alcohol-specific chemistry .
PEG Length Differences :
- Shorter PEG chains (e.g., PEG2 in Biotin-PEG2-COOH) provide less solubility and may increase steric interference in binding assays.
- Longer PEG spacers (e.g., PEG12 in Biotin-PEG12-CH2CH2COOH) improve water solubility and reduce aggregation but may decrease binding efficiency due to excessive flexibility .
Functional and Application-Specific Differences
Bioconjugation Efficiency
- This compound is optimal for coupling to amine-containing molecules (e.g., antibodies, peptides) via EDC/NHS, with moderate spacing to balance accessibility and stability .
- Biotin-PEG3-CH2CH2COOH offers a longer carboxylate arm, improving accessibility for bulky targets (e.g., proteins with buried amine groups) .
- Biotin-PEG3-C3-NH2 is preferred for carboxylate-rich targets, such as functionalized nanoparticles or carboxylated polymers .
Commercial Availability and Cost
- This compound is widely available at ~$100–$200 per 10 mg, depending on supplier purity .
- Biotin-PEG12-CH2CH2COOH is more expensive (~$335 per 250 mg) due to synthesis complexity .
- Customized derivatives (e.g., Biotin-PEG3-SH, CAS: 1244028-52-1) incur higher costs for specialized applications like thiol-based conjugation .
Biological Activity
Biotin-PEG3-CH2COOH, a compound characterized by its biotin moiety linked to a polyethylene glycol (PEG) chain and a carboxylic acid group, has garnered attention in biochemical research due to its potential applications in drug delivery and targeted therapies. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.
Overview of this compound
Chemical Structure:
- Molecular Formula: C18H31N3O7S
- CAS Number: 1189560-96-0
- Key Features: The compound consists of a biotin moiety that facilitates binding to avidin or streptavidin, a PEG linker that enhances solubility and biocompatibility, and a carboxylic acid group that can participate in further chemical modifications or conjugations.
This compound functions primarily through its ability to facilitate receptor-mediated endocytosis (RME). The biotin component allows for specific targeting of cells expressing biotin receptors, which is particularly useful in cancer therapy where selective targeting can minimize off-target effects.
Key Mechanisms:
-
Targeted Drug Delivery:
- The biotin moiety binds to streptavidin-coated nanoparticles or drug conjugates, enhancing the specificity of drug delivery to target cells.
-
Enhanced Solubility:
- The PEG linker improves the solubility of hydrophobic drugs, allowing for better bioavailability and distribution within biological systems.
- Cellular Uptake:
Applications in Research and Medicine
This compound is utilized in various applications ranging from drug development to biochemical assays. Its versatility stems from its ability to conjugate with various therapeutic agents and probes.
Applications:
- PROTAC Synthesis:
- Fluorescent Probes:
Case Study 1: Targeted Cancer Therapy
A study demonstrated that biotinylated drug conjugates using this compound showed significant efficacy against breast cancer cell lines. The conjugates were internalized via RME, leading to enhanced cytotoxic effects compared to non-targeted formulations. The study highlighted the importance of the PEG linker in improving solubility and stability of the conjugates .
Case Study 2: Protein Labeling
In another research effort, this compound was employed as part of a strategy to label proteins within living cells. The compound facilitated the selective labeling of target proteins without disrupting cellular functions, demonstrating its utility in proteomics .
Summary of Research Findings
Q & A
Basic Research Questions
Q. How does the molecular structure of Biotin-PEG3-CH2COOH influence its functionality in bioconjugation experiments?
- Answer : The compound comprises three components: (1) Biotin, which binds with high affinity to streptavidin/avidin for detection or purification ; (2) PEG3, a triethylene glycol spacer that reduces steric hindrance and improves solubility ; and (3) a terminal carboxyl group (-COOH) for covalent conjugation to amine-containing biomolecules via carbodiimide chemistry (e.g., EDC/NHS) . Structural validation requires techniques like HPLC (≥95% purity), NMR (¹H/¹³C for PEG chain integrity), and MALDI-TOF (molecular weight confirmation) .
Q. What are the standard protocols for conjugating this compound to proteins or antibodies?
- Answer : Key steps include:
- Activation : Incubate the carboxyl group with EDC/sulfo-NHS (pH 4.5–6.0) for 15–30 min to form an amine-reactive NHS ester .
- Conjugation : React the activated compound with target proteins (e.g., antibodies) in PBS (pH 7.4) at 4°C for 2–4 hours .
- Purification : Remove excess linker using size-exclusion chromatography or dialysis .
- Validation : Confirm conjugation via SDS-PAGE (shift in molecular weight) or ELISA (biotin-streptavidin binding) .
Q. What are the critical parameters for optimizing this compound solubility in aqueous buffers?
- Answer : Solubility depends on PEG chain length (PEG3 balances hydrophilicity and steric effects) and buffer pH. Use neutral buffers (pH 6.5–7.5) with low ionic strength to prevent aggregation. For hydrophobic targets, add 10–20% DMSO or ethanol as co-solvents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biotinylation efficiency reported across studies using this compound?
- Answer : Contradictions often arise from:
- PEG Chain Flexibility : Longer PEG spacers (e.g., PEG4+) may improve accessibility but reduce labeling specificity .
- Reaction Stoichiometry : Optimize molar ratios (e.g., 5:1 linker:protein) to avoid over-labeling, which can alter protein function .
- Validation Methods : Compare quantitative assays (e.g., HABA assay for biotin quantification) with qualitative methods (e.g., western blot) .
- Troubleshooting : Use surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) to assess affinity changes post-conjugation .
Q. What experimental strategies can minimize nonspecific binding of this compound in complex biological matrices?
- Answer : Mitigation approaches include:
- Blocking Agents : Pre-treat surfaces with BSA (1–5%) or casein to occupy nonspecific sites .
- PEGylation Density : Higher PEG3 surface coverage reduces hydrophobic interactions .
- Competitive Elution : Introduce free biotin (1–10 mM) to displace weakly bound complexes .
- Advanced Validation : Use single-molecule fluorescence microscopy to track nonspecific binding events in real time .
Q. How does the PEG3 spacer length affect the performance of this compound in PROTAC design compared to shorter/longer PEG variants?
- Answer : PEG3 optimizes the distance between the E3 ligase ligand and target protein in PROTACs:
- Shorter Spacers (PEG1–2) : May limit ternary complex formation due to steric constraints .
- Longer Spacers (PEG4–6) : Increase flexibility but reduce degradation efficiency (e.g., lower ubiquitination rates) .
- Experimental Design : Compare degradation efficiency (DC50 values) across PEG variants using Western blot (target protein levels) and cellular viability assays .
Q. What methodologies assess the stability of this compound conjugates under physiological conditions?
- Answer : Stability testing includes:
- Hydrolytic Degradation : Incubate conjugates in PBS (pH 7.4, 37°C) and monitor carboxyl group reactivity via FTIR or LC-MS over 72 hours .
- Enzymatic Resistance : Treat with esterases/proteases and analyze degradation products using SEC-HPLC .
- In Vivo Half-Life : Use radiolabeled linkers (e.g., ³H-biotin) in animal models to track clearance rates .
Q. Methodological Best Practices
- Data Reproducibility : Document PEG3 batch variability (PDI ≤1.05 via GPC) and storage conditions (-20°C, anhydrous) to ensure consistency .
- Ethical Compliance : For in vivo studies, adhere to protocols for biospecimen sourcing and ethical review boards (e.g., IRB approval) .
- Literature Review : Use systematic searches (PubMed, Web of Science) with keywords: "this compound" AND ("PROTAC" OR "bioconjugation") .
Properties
IUPAC Name |
2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O7S/c22-15(19-5-6-26-7-8-27-9-10-28-11-16(23)24)4-2-1-3-14-17-13(12-29-14)20-18(25)21-17/h13-14,17H,1-12H2,(H,19,22)(H,23,24)(H2,20,21,25)/t13-,14-,17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOKSJSRBNCFAS-ZQIUZPCESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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